molecular formula C6H9ClN2O B128306 3-(aminomethyl)pyridin-2(1H)-one hydrochloride CAS No. 85468-38-8

3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B128306
CAS No.: 85468-38-8
M. Wt: 160.6 g/mol
InChI Key: KGCBDOOONLLWTH-UHFFFAOYSA-N
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Description

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . The compound is characterized by the presence of an aminomethyl group attached to the pyridinone ring, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)pyridin-2(1H)-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the post-translational modification of collagen . This interaction is significant as it can influence the stability and function of collagen, a major structural protein in the extracellular matrix.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving immortalized rat hepatic stellate cells, this compound was found to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, which plays a role in fibrosis . This suggests that this compound can modulate cellular functions and has potential therapeutic applications in conditions involving excessive collagen deposition.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with collagen prolyl 4-hydroxylases, for instance, results in the inhibition of collagen synthesis . This binding interaction is crucial for its role in modulating extracellular matrix composition and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing fibrosis by inhibiting collagen synthesis . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with collagen prolyl 4-hydroxylases affects the metabolic flux of collagen synthesis . This interaction can lead to changes in metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is crucial for its role in modulating cellular processes and achieving its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride typically involves the reaction of pyridin-2(1H)-one with formaldehyde and ammonia or an amine under acidic conditions to form the aminomethyl derivative. The hydrochloride salt is then obtained by treating the aminomethyl derivative with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

3-(aminomethyl)pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

3-(aminomethyl)-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBDOOONLLWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511397
Record name 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85468-38-8
Record name 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)-1,2-dihydropyridin-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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